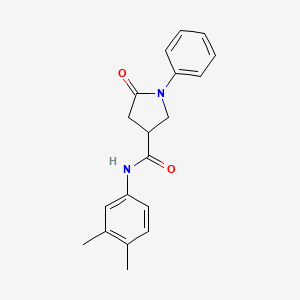![molecular formula C20H17F3N4O3 B11200543 N-{[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11200543.png)
N-{[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound with a unique structure that combines a pyrazole ring, a methoxyphenyl group, and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the trifluoromethylbenzoyl group is added through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrazole ring and trifluoromethylbenzoyl group are key to its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to its combination of a pyrazole ring, a methoxyphenyl group, and a trifluoromethylbenzoyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H17F3N4O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[[2-(2-methoxyphenyl)-5-methylpyrazol-3-yl]carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H17F3N4O3/c1-12-11-17(27(26-12)15-5-3-4-6-16(15)30-2)24-19(29)25-18(28)13-7-9-14(10-8-13)20(21,22)23/h3-11H,1-2H3,(H2,24,25,28,29) |
InChI Key |
QHZHVRZYMLSFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Ethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200460.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B11200463.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11200471.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11200488.png)

![2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B11200497.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11200507.png)
![7-(4-Bromophenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200510.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200522.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11200530.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11200535.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11200539.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-4-methoxybenzamide](/img/structure/B11200542.png)
